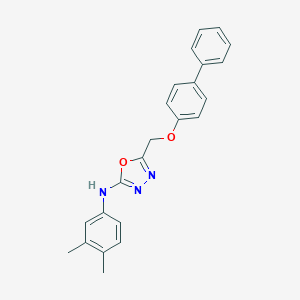

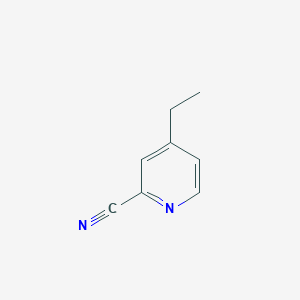

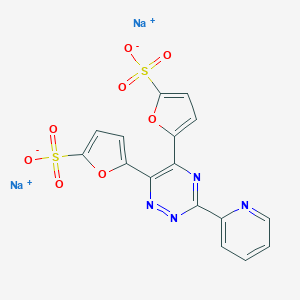

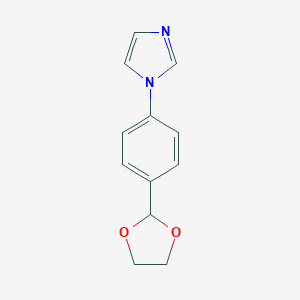

![molecular formula C21H19N3O3 B140126 7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one CAS No. 1006891-07-1](/img/structure/B140126.png)

7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one" is a quinazoline derivative, a class of compounds known for their diverse pharmacological activities. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. They have been extensively studied for their potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions, starting from simple precursors. For instance, the practical synthesis of related quinazoline derivatives has been developed, which provides a safer and more efficient process by eliminating the use of hazardous reagents like diazomethane . Another study describes an efficient synthesis of a quinazoline derivative with potential thrombosis prevention applications . These methods highlight the importance of optimizing synthesis routes for better yields and safety.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is crucial for their biological activity. Substituents on the quinazoline ring can significantly affect the compound's pharmacological profile. For example, the introduction of alkyl, alkoxy, or halogen substituents can enhance inhibitory activity against cAMP phosphodiesterase and platelet aggregation . Similarly, the presence of a methoxy group and other heterocyclic modifications have been shown to influence the anti-hepatitis B virus activity of quinazoline derivatives .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, which are essential for modifying their structure and, consequently, their biological activity. For example, etherification, nitration, reduction, and cyclization reactions have been used to synthesize a quinazoline intermediate with improved antitumor activity . Additionally, the reaction of the amino group of a quinazoline derivative with different ketones has been employed to synthesize compounds with analgesic and anti-inflammatory properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are critical for the compound's bioavailability and efficacy. The introduction of specific substituents can improve these properties, leading to more potent and selective compounds with desirable pharmacokinetic profiles .

Scientific Research Applications

Implications in Medicinal Chemistry

Quinazoline and its derivatives, including 7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one, play a crucial role in medicinal chemistry due to their significant biological activities. These compounds are part of a larger class of fused heterocycles present in over 200 naturally occurring alkaloids. They have shown potential in creating new medicinal agents by introducing bioactive moieties to the quinazoline nucleus. Their antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli has been highlighted, underlining their importance in countering antibiotic resistance (Tiwary et al., 2016).

Bioactive Quinoline and Quinazoline Alkaloids

Quinoline and quinazoline alkaloids have garnered attention for their broad spectrum of bioactivities, including antitumor, antimalarial, antibacterial, antifungal, antiparasitic, anti-inflammatory, and antioxidant properties. Research on these compounds has provided new avenues for drug discovery, with quinine and camptothecin being prime examples of the therapeutic potential within this chemical class. This highlights the versatility and potential of quinazoline derivatives in pharmaceutical research (Shang et al., 2018).

Anticorrosive Applications

Beyond their bioactivity, quinoline derivatives have also been explored for their anticorrosive properties. These compounds demonstrate effective prevention against metallic corrosion, attributed to their high electron density and ability to form stable chelating complexes. This application underscores the chemical versatility and industrial relevance of quinazoline derivatives, providing insights into novel uses beyond pharmacology (Verma et al., 2020).

Optoelectronic Material Applications

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been found valuable for the creation of novel optoelectronic materials. These derivatives have been used in the development of luminescent small molecules, chelate compounds, and materials for organic light-emitting diodes (OLEDs), showcasing the potential of quinazoline derivatives in the field of materials science and engineering (Lipunova et al., 2018).

Future Directions

properties

IUPAC Name |

7-methoxy-3-methyl-6-(2-quinolin-2-ylethoxy)quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-24-13-22-18-12-19(26-2)20(11-16(18)21(24)25)27-10-9-15-8-7-14-5-3-4-6-17(14)23-15/h3-8,11-13H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOJZEUWYPUOJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=CC(=C(C=C2C1=O)OCCC3=NC4=CC=CC=C4C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648047 |

Source

|

| Record name | 7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one | |

CAS RN |

1006891-07-1 |

Source

|

| Record name | 7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

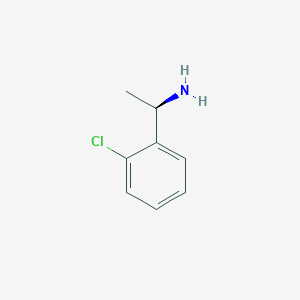

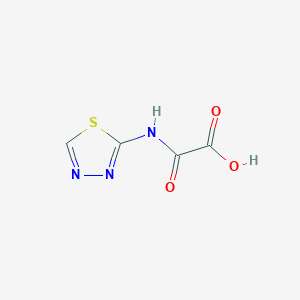

![Chloro-[4-(prop-2-enoylamino)phenyl]mercury](/img/structure/B140082.png)